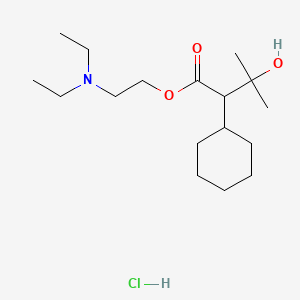
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a cyclohexyl ring, and a hydroxy-methylbutanoate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride typically involves the esterification of 2-cyclohexyl-3-hydroxy-3-methylbutanoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and hydroxy groups can participate in covalent bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a diethylamino group and a cyclohexyl ring in the same molecule allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research applications.
特性
CAS番号 |
94908-02-8 |
|---|---|
分子式 |
C17H34ClNO3 |
分子量 |
335.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO3.ClH/c1-5-18(6-2)12-13-21-16(19)15(17(3,4)20)14-10-8-7-9-11-14;/h14-15,20H,5-13H2,1-4H3;1H |
InChIキー |
GGXDQDLTWOHSNV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C)(C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


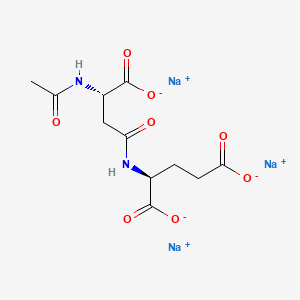
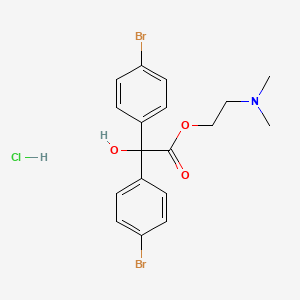
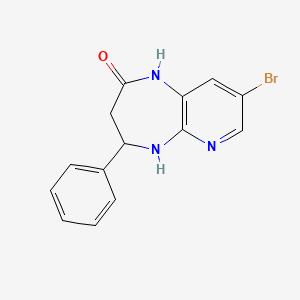
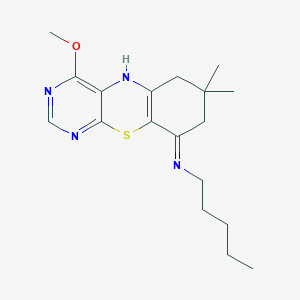
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
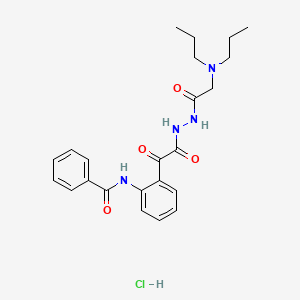



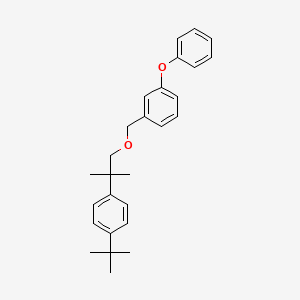
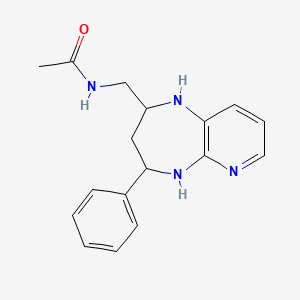
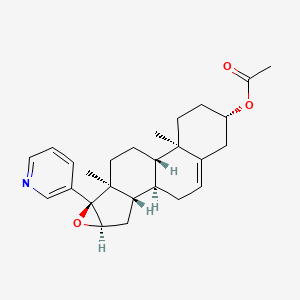
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)

